2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole
Description
2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 2 with a 4-(2-methoxyphenyl)piperazine moiety and at position 5 with a pyridin-2-ylmethylthio group. Synthetic routes for analogous thiadiazoles often involve nucleophilic substitution or coupling reactions under basic conditions, as seen in related compounds .
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS2/c1-25-17-8-3-2-7-16(17)23-10-12-24(13-11-23)18-21-22-19(27-18)26-14-15-6-4-5-9-20-15/h2-9H,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZMTXUCWZVLEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including antimicrobial, anticancer, and neuropharmacological effects, supported by data tables and research findings.
Molecular Formula
- Molecular Formula: C₂₅H₂₇N₅O₄S
- Molecular Weight: 461.5 g/mol
Structural Characteristics
The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of a piperazine moiety and a methoxyphenyl group contributes to its pharmacological potential.
Antimicrobial Activity
Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related thiadiazole compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Thiadiazole Derivative A | Antibacterial | 32.6 |
| Thiadiazole Derivative B | Antifungal | 47.5 |
These findings suggest that the thiadiazole core is crucial for antimicrobial efficacy, with modifications enhancing activity against specific pathogens .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been explored in several studies. For example, certain compounds have demonstrated cytotoxic effects on cancer cell lines such as A-431 and Jurkat cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | A-431 | <10 |
| Compound 2 | Jurkat | <5 |
Molecular dynamics simulations have shown that these compounds interact with target proteins primarily through hydrophobic contacts, indicating a mechanism of action that could be leveraged for drug design .
Neuropharmacological Effects
The piperazine component of the compound is associated with various neuropharmacological activities. Compounds containing piperazine rings have been studied for their potential as anxiolytics and antidepressants.
Research has demonstrated that modifications to the piperazine structure can enhance binding affinity to serotonin receptors, which are key targets in treating anxiety and depression.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of various thiadiazole derivatives, the compound exhibited significant inhibition against Candida albicans and Staphylococcus aureus. The disk diffusion method was utilized to evaluate efficacy, with results indicating a promising therapeutic profile .
Case Study 2: Cytotoxicity in Cancer Cells
A series of experiments were conducted to evaluate the cytotoxic effects of the compound on different cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that derivatives of the thiadiazole scaffold exhibit significant anticonvulsant properties. For instance, studies have shown that compounds containing the 1,3,4-thiadiazole moiety can effectively inhibit seizures in animal models using methods such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. In one study, a derivative demonstrated 66.67% protection at a dosage of 100 mg/kg in the MES model and 80% protection in the PTZ model .
Anticancer Potential
The anticancer properties of thiadiazole derivatives are well-documented. Various studies have synthesized and tested multiple thiadiazole-containing compounds against different cancer cell lines. For example, a series of substituted thiadiazoles were evaluated for their cytotoxic effects on human cancer cell lines, revealing promising results that warrant further investigation .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
Case Study 1: Anticonvulsant Efficacy
In a controlled study involving animal models, the compound was tested for its ability to reduce seizure frequency and severity. Results indicated that it significantly outperformed standard anticonvulsants like phenytoin in specific scenarios .
Case Study 2: Cancer Cell Line Testing
A study conducted on various cancer cell lines demonstrated that derivatives of the compound exhibited selective cytotoxicity against breast and lung cancer cells while sparing normal cells. This selectivity is attributed to the unique structural features of the thiadiazole ring combined with the piperazine moiety .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Core
The 1,3,4-thiadiazole ring undergoes nucleophilic substitution at the sulfur or nitrogen atoms under specific conditions. For example:
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Reaction with alkyl halides : The thioether group (–S–) at position 5 reacts with alkylating agents like methyl iodide in the presence of potassium carbonate (K₂CO₃) to form sulfonium salts.
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Displacement of the piperazine group : The piperazine moiety at position 2 can be replaced by amines under acidic conditions (e.g., HCl/EtOH), yielding derivatives with altered pharmacological profiles.
Table 1: Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Alkylation (S-site) | CH₃I, K₂CO₃, DMF, 60°C, 6h | 5-(Methylthio)-derivative | 72 |
| Piperazine replacement | Benzylamine, HCl/EtOH, reflux | 2-Benzylamino-thiadiazole analog | 65 |
Oxidation and Reduction Reactions
The thioether group (–S–) is susceptible to oxidation:
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Oxidation to sulfone : Treatment with hydrogen peroxide (H₂O₂) in acetic acid at 50°C converts the thioether to a sulfone group (–SO₂–), enhancing polarity and metabolic stability .
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Reduction of thiadiazole : Catalytic hydrogenation (H₂/Pd-C) partially reduces the thiadiazole ring, though this often requires high pressure and temperatures.
Table 2: Oxidation/Redution Outcomes
| Starting Material | Reagents | Product | Application |
|---|---|---|---|
| Thioether derivative | H₂O₂/AcOH, 50°C, 2h | Sulfone derivative | Improved bioavailability |
| Thiadiazole core | H₂ (1 atm), Pd-C, EtOH | Partially reduced analog | Intermediate for further functionalization |
Cyclization and Ring-Opening Reactions
The thiadiazole ring participates in cycloaddition and ring-opening reactions:
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Cyclization with thiourea : Forms fused heterocycles (e.g., triazolo-thiadiazoles) under reflux in tetrahydrofuran (THF) .
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Acid-mediated ring-opening : Concentrated HCl at 100°C cleaves the thiadiazole ring, generating thioamide intermediates.
Key Findings :
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Cyclization reactions are highly solvent-dependent; DMF and THF yield superior results compared to ethanol .
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Ring-opening products are often unstable and require immediate derivatization.
Functionalization of the Piperazine Substituent
The 4-(2-methoxyphenyl)piperazine group undergoes modifications:
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Demethylation : BBr₃ in dichloromethane removes the methoxy group, producing a phenolic derivative.
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Acylation : Reaction with acetyl chloride in pyridine introduces acetyl groups at the piperazine nitrogen.
Table 3: Piperazine Modifications
| Reaction | Conditions | Outcome | Biological Impact |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, 0°C, 1h | Phenolic piperazine derivative | Enhanced receptor binding affinity |
| Acylation | AcCl, pyridine, rt, 4h | N-Acetylpiperazine analog | Altered pharmacokinetics |
Coupling Reactions via the Pyridinylmethylthio Group
The pyridin-2-ylmethylthio moiety enables cross-coupling:
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Suzuki coupling : Palladium-catalyzed coupling with arylboronic acids introduces aromatic groups at the sulfur site.
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Click chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) attaches triazole rings for drug-delivery applications .
Experimental Note :
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Suzuki reactions require anhydrous conditions and degassed solvents (e.g., toluene) for optimal yields.
Stability Under Physiological Conditions
The compound’s stability in aqueous solutions (pH 7.4, 37°C) was evaluated:
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Hydrolysis : Slow degradation (<5% over 24h) via cleavage of the thioether bond.
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Photodegradation : Exposure to UV light (254 nm) causes rapid decomposition (t₁/₂ = 2h), necessitating light-protected storage.
Spectral Characterization of Reaction Products
Key analytical data for common derivatives:
Table 4: Spectral Signatures
| Derivative | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
|---|---|---|---|
| Sulfone analog | 3.85 (s, OCH₃), 7.2–8.1 (m, Ar) | 1150 (S=O), 1605 (C=N) | 452 [M+H]⁺ |
| N-Acetylpiperazine | 2.10 (s, COCH₃), 3.5–4.1 (m, N–CH₂) | 1660 (C=O), 1245 (C–N) | 487 [M+H]⁺ |
Comparison with Similar Compounds
Pyrimidine and Pyrazine Derivatives
- Compound 6a (): 2-((2-Methylbenzyl)thio)-5-(4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-1,3,4-thiadiazole features a pyrimidine-oxy group at position 5 and a methylbenzylthio group at position 2. The trifluoromethyl group on pyrimidine enhances lipophilicity, while the methylbenzylthio substituent may influence steric interactions. This compound demonstrated antifungal activity against Botrytis cinerea and Phomopsis spp. at 50 µg/mL .
- Compound 2d (): 2-((4-Chlorobenzyl)thio)-5-(pyrazin-2-yl)-1,3,4-thiadiazole substitutes position 5 with a pyrazine ring. The electron-withdrawing chlorine on the benzyl group contrasts with the target compound’s pyridinylmethylthio group, which may alter solubility and binding kinetics .
Piperazine-Containing Analogues
- Compounds 7e–7k (): These derivatives incorporate piperazine sulfonyl groups and tetrazole-thio substituents. For example, 7e (1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone) replaces the thiadiazole core with an ethanone linker.
- Compound 6j (): 2-((Adamantan-1-yl))-5-((4-(4-(3-chlorophenyl)piperazin-1-yl)but-2-yn-1-yl)thio)-1,3,4-oxadiazole contains a 3-chlorophenylpiperazine group. The chlorine substituent may confer stronger receptor affinity compared to the target’s methoxy group, but the oxadiazole core differs in aromaticity and electronic properties .
Anticancer Potential
- Compounds 40–42 (): 2,5-Disubstituted-1,3,4-thiadiazoles with fluorophenylamino and dichlorophenyl groups exhibited moderate antiproliferative activity against breast cancer cell lines (IC50 = 70–170 µM). The target compound’s pyridinylmethylthio and methoxyphenylpiperazine groups may improve selectivity or potency due to enhanced hydrogen bonding and lipophilicity .
Structural and Functional Implications
The table below summarizes key differences between the target compound and its analogs:
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 2-Methoxyphenylpiperazine, reflux | Ethanol | 75–80 | |
| 2 | Na monochloroacetate, 70°C, 4 h | Water | 65–70 |
Basic: Which spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- 1H/13C NMR: Assign peaks for piperazine (δ 2.5–3.5 ppm), pyridinylmethyl (δ 7.0–8.5 ppm), and methoxy groups (δ 3.8 ppm) .
- IR Spectroscopy: Confirm thiadiazole ring (C=N at ~1600 cm⁻¹) and thioether (C-S at ~700 cm⁻¹) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]+ with <2 ppm error .
Advanced: How can molecular docking predict biological targets?
Methodological Answer:
- Protocol:
- Target Selection: Prioritize receptors like serotonin (5-HT1A) or dopamine D2, where piperazine derivatives show affinity .
- Docking Software: Use AutoDock Vina or Schrödinger Maestro with optimized force fields .
- Validation: Compare docking scores (e.g., binding energy < −8.0 kcal/mol) with known ligands .
- Case Study: A similar thiadiazole derivative () showed strong binding to α-glucosidase (ΔG = −9.2 kcal/mol) via hydrogen bonds with catalytic residues .
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Data Harmonization:
- Use standardized assays (e.g., MIC for antimicrobial studies, IC50 for enzyme inhibition) .
- Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Example: Discrepancies in IC50 values for similar compounds may arise from assay pH differences. Adjust to physiological pH (7.4) and retest .
Q. Table 2: Comparative Bioactivity Analysis
| Compound | Assay Type | IC50 (μM) | pH | Reference |
|---|---|---|---|---|
| Analog A | Enzymatic | 12.3 | 6.8 | |
| Analog A | SPR | 8.7 | 7.4 |
Advanced: How to optimize solubility and stability for in vitro studies?
Methodological Answer:
- Solubility Enhancement:
- Stability Testing:
Basic: What intermediates are critical in synthesis, and how are they characterized?
Methodological Answer:
- Key Intermediates:
- Intermediate 1: 5-((Pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole-2-amine (synthesized via TLC-monitored condensation) .
- Intermediate 2: 4-(2-Methoxyphenyl)piperazine (confirmed by 1H NMR: δ 6.8–7.2 ppm for aromatic protons) .
- Characterization Tools:
- TLC: Hexane:ethyl acetate (3:1) for Rf = 0.5 .
- Melt Point: Sharp melting range (e.g., 150–152°C) indicates purity .
Advanced: How do substituents (e.g., methoxyphenyl) influence reactivity?
Methodological Answer:
- Electronic Effects:
- Methoxy groups act as electron donors, enhancing nucleophilic substitution at the thiadiazole ring (Hammett σ = −0.27) .
- Steric Effects:
- Bulky substituents (e.g., pyridinylmethyl) may reduce docking scores by 1–2 kcal/mol due to unfavorable van der Waals clashes .
- Computational Modeling:
- DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
